molecular formula C6H8O2 B117999 1,4-Cyclohexanedione-d8 CAS No. 23034-25-5

1,4-Cyclohexanedione-d8

Cat. No.: B117999
CAS No.: 23034-25-5
M. Wt: 120.18 g/mol
InChI Key: DCZFGQYXRKMVFG-SVYQBANQSA-N
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Description

1,4-Cyclohexanedione-d8 is a deuterated derivative of 1,4-Cyclohexanedione, an organic compound with the formula C6H8O2. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties. This compound is a white solid and is one of the three isomeric cyclohexanediones. It is commonly used as a building block in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

1,4-Cyclohexanedione-d8 is primarily used in the dehydrogenation process . The primary target of this compound is the dehydrogenation reaction . This reaction is crucial in the formation of highly valuable ketones, aldehydes, and aromatic compounds from renewable feedstock .

Mode of Action

The mode of action of this compound involves its interaction with a catalyst in a dehydrogenation process . The compound undergoes a reaction in the presence of a 10 wt% Pd/C catalyst . This reaction leads to the transformation of this compound into hydroquinone .

Biochemical Pathways

The biochemical pathway affected by this compound is the dehydrogenation pathway . This pathway is responsible for the conversion of this compound into hydroquinone . The downstream effects of this pathway include the production of highly valuable ketones, aldehydes, and aromatic compounds .

Pharmacokinetics

The compound’s adme properties would likely be influenced by factors such as its molecular weight (1121265 g/mol) and its chemical structure . These properties could impact the compound’s bioavailability.

Result of Action

The result of the action of this compound is the production of hydroquinone . This compound is produced through a highly selective and scalable continuous-flow process . The process results in almost complete conversion (>99%) with very high selectivity (>99%) and yield (>98%) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the dehydrogenation reaction of this compound is strongly influenced by temperature and liquid feed flow . These factors significantly affect the conversion and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedione-d8 can be synthesized through the deuteration of 1,4-Cyclohexanedione. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of 1,4-Cyclohexanedione in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions using a palladium or platinum catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The use of deuterium gas and catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedione-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Cyclohexanedione-d8 is used in various scientific research applications, including:

Comparison with Similar Compounds

1,4-Cyclohexanedione-d8 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it valuable in studies involving isotopic effects and reaction mechanisms.

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZFGQYXRKMVFG-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434031
Record name 1,4-Cyclohexanedione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23034-25-5
Record name 1,4-Cyclohexanedione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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